![molecular formula C15H20N2O B2364337 N-[4-(azepan-1-yl)phenyl]prop-2-enamide CAS No. 1156158-21-2](/img/structure/B2364337.png)
N-[4-(azepan-1-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(azepan-1-yl)phenyl]prop-2-enamide, also known as A-84, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Iron-Catalyzed Acyl Migration
- Iron-catalyzed acyl migration in tertiary α-azidyl phenyl ketones has been used to transform them into enamides, suitable for the synthesis of various N-phenylpropenamides, providing an approach towards isoquinolones (Yang et al., 2018).
Molecular Interactions in Solutions
- Studies on molecular interactions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol solutions help understand solute-solvent and solvent-solvent interactions, providing insights into the nature of solute and its impact on solvent structure (Tekade et al., 2015).
Electrophilic Intramolecular Cyclization
- Electrophilic intramolecular cyclization of enamides has been applied for synthesizing azepin-5-ones and pyrrolidin-2-ones, demonstrating the utility in creating complex heterocyclic structures (Danilyuk et al., 2016).
Synthesis of Tripeptoid Derivatives
- The synthesis of N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide, a tripeptoid derivative, has been achieved using multicomponent Ugi reaction, indicating its application in the creation of complex organic compounds (Ganesh et al., 2016).
Study of Biological Activities
- Investigation of the biological activities of chlorinated N-arylcinnamamides has shown efficacy against gram-positive bacteria and mycobacterial strains, highlighting its potential in antibacterial applications (Strharsky et al., 2022).
Anticonvulsant Activity Studies
- Evaluation of anticonvulsant activity in rodent models of seizures using N-cinnamoyl aminoalkanols derivatives indicates potential medical applications in seizure management (Gunia-Krzyżak et al., 2017).
Studies in Mass Spectrometry
- Investigation of fragmentation patterns in mass spectrometry of enamides has revealed insights into molecular interactions and structures, useful for analytical chemistry applications (Bigler & Hesse, 1995).
Synthesis of Thiazoles
- Enamides have been used in the synthesis of thiazoles via chemoselective thionation-cyclization, demonstrating their utility in heterocyclic chemistry (Kumar et al., 2013).
Catalytic Hydrogenation Studies
- Catalytic hydrogenation of enamides has been studied for the synthesis of cis-2-aminotetraline derivatives, relevant in pharmaceutical synthesis (Lucarini et al., 2010).
properties
IUPAC Name |
N-[4-(azepan-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-15(18)16-13-7-9-14(10-8-13)17-11-5-3-4-6-12-17/h2,7-10H,1,3-6,11-12H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZNIJWGMMPJAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(azepan-1-yl)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid](/img/structure/B2364254.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2364255.png)
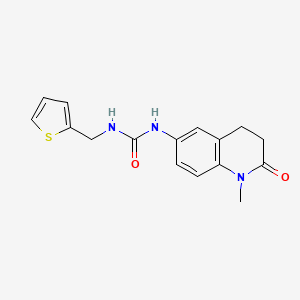
![3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2364259.png)
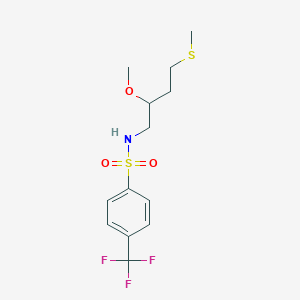
![4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2364263.png)
![6-(3,4-dimethylphenyl)-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2364264.png)
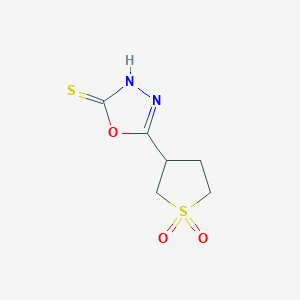
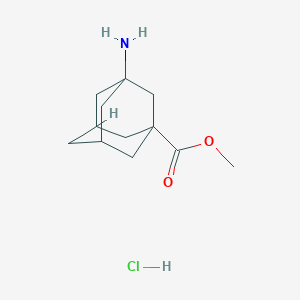
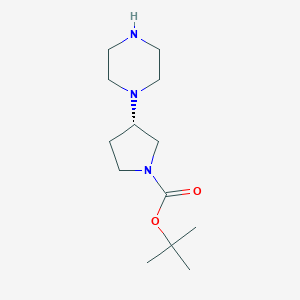
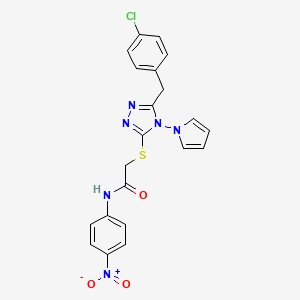
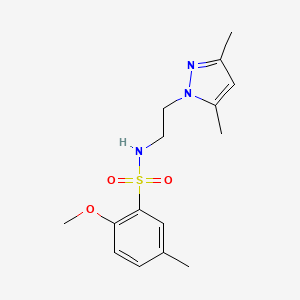
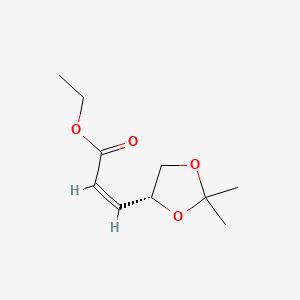
![8-(2-Chlorobenzyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364277.png)